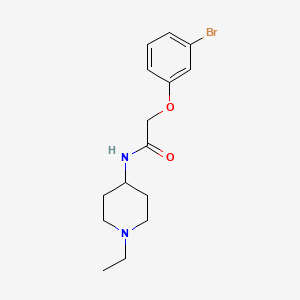
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
描述
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFEA belongs to the class of compounds known as amides and has been studied for its ability to modulate various biochemical and physiological processes in the body. In
作用机制
The mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of using 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide. One area of research is in the development of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the development of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide and its potential therapeutic applications in other areas of medicine.
Conclusion:
In conclusion, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied for its ability to modulate various biochemical and physiological processes in the body, particularly in the treatment of neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, it has shown promise as a potential therapeutic agent in a number of different areas of medicine.
科学研究应用
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has the ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the proteins that are responsible for the formation of plaques and tangles in the brain that are associated with these diseases.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-18-8-6-13(7-9-18)17-15(19)11-20-14-5-3-4-12(16)10-14/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJNJYUKYZTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4677471.png)
![3-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4677479.png)
![N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide](/img/structure/B4677497.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4677519.png)
![N-(4-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4677525.png)
![3-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4677529.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677534.png)
![N-{3-chloro-4-[(4-nitrobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4677540.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4677556.png)
![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)